molecular formula C16H10ClN3O4 B2402409 (Z)-N-(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-yl)-2-cyano-3-(furan-2-yl)prop-2-enamide CAS No. 1375270-77-1

(Z)-N-(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-yl)-2-cyano-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2402409
CAS No.: 1375270-77-1
M. Wt: 343.72
InChI Key: QETGFFJJXHSWHX-UHFFFAOYSA-N
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Description

(Z)-N-(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-yl)-2-cyano-3-(furan-2-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-yl)-2-cyano-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Enamide Moiety: This involves the reaction of the benzoxazine intermediate with cyano and furan-2-yl groups under suitable conditions, often using catalysts or specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as amines or alcohols.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-yl)-2-cyano-3-(furan-2-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers can investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound could be explored as a lead compound for the development of new drugs. Its structure might be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N-(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-yl)-2-cyano-3-(furan-2-yl)prop-2-enamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazines: Compounds with similar benzoxazine rings but different substituents.

    Enamides: Compounds with similar enamide moieties but different aromatic or heterocyclic groups.

Uniqueness

(Z)-N-(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-yl)-2-cyano-3-(furan-2-yl)prop-2-enamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its chloro, cyano, and furan-2-yl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(Z)-N-(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)-2-cyano-3-(furan-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O4/c17-11-5-13-14(24-8-15(21)19-13)6-12(11)20-16(22)9(7-18)4-10-2-1-3-23-10/h1-6H,8H2,(H,19,21)(H,20,22)/b9-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETGFFJJXHSWHX-WTKPLQERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)NC(=O)C(=CC3=CC=CO3)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC2=CC(=C(C=C2O1)NC(=O)/C(=C\C3=CC=CO3)/C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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